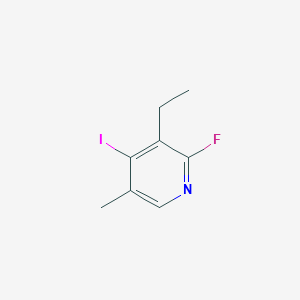

3-Ethyl-2-fluoro-4-iodo-5-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9FIN |

|---|---|

Molecular Weight |

265.07 g/mol |

IUPAC Name |

3-ethyl-2-fluoro-4-iodo-5-methylpyridine |

InChI |

InChI=1S/C8H9FIN/c1-3-6-7(10)5(2)4-11-8(6)9/h4H,3H2,1-2H3 |

InChI Key |

DRKHNUQBGUBBLN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CN=C1F)C)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 2 Fluoro 4 Iodo 5 Methylpyridine and Analogous Polyhalogenated Pyridines

Retrosynthetic Analysis of 3-Ethyl-2-fluoro-4-iodo-5-methylpyridine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For this compound, the analysis would involve disconnecting the substituents from the pyridine (B92270) core, considering the directing effects of the existing groups at each stage.

A plausible retrosynthetic pathway might involve the following key disconnections:

C-I Bond Formation: The iodo group at the C4 position could be introduced via electrophilic iodination. The directing effects of the fluorine and alkyl groups would need to be carefully considered to achieve the desired regioselectivity.

C-C Bond Formation (Ethyl Group): The ethyl group at the C3 position could be installed through various methods, including metal-catalyzed cross-coupling reactions or directed ortho-metalation followed by alkylation.

C-F Bond Formation: The fluorine atom at the C2 position is often introduced early in the synthesis, as fluorination reactions can be harsh and may not be compatible with other functional groups.

Pyridine Ring Formation: In some strategies, the substituted pyridine ring itself is constructed from acyclic precursors, incorporating the desired substituents at the appropriate positions during the cyclization process.

Precursor Synthesis and Intermediate Generation

The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates.

Derivatization of Pyridine Rings for Directed Functionalization

The inherent electronic properties of the pyridine ring, particularly its electron-deficient nature, can make direct functionalization challenging. beilstein-journals.orgrsc.orgbohrium.com To overcome this, various derivatization strategies are employed to control the regioselectivity of subsequent reactions. One common approach is the use of directing groups, which can facilitate metalation at specific positions, allowing for the introduction of a wide range of functional groups. nih.gov Another strategy involves the temporary dearomatization of the pyridine ring to activate it towards nucleophilic attack. uni-muenster.de

Introduction of Halogen Substituents (Fluorine and Iodine)

The introduction of halogen atoms onto a pyridine ring is a critical step in the synthesis of polyhalogenated pyridines.

Fluorination: The introduction of fluorine can be challenging due to the high reactivity of many fluorinating agents. acs.org Selective fluorination can be achieved using reagents like elemental fluorine-iodine mixtures, which can provide 2-fluoro-derivatives of pyridine. rsc.org Hypervalent iodine reagents have also emerged as useful tools for fluorination under mild conditions. arkat-usa.org Another approach involves the synthesis of a fluorinated precursor which is then used to construct the pyridine ring. google.com Late-stage fluorination of complex molecules is also a valuable strategy. nih.gov

Iodination: Iodination of pyridines can be accomplished through electrophilic aromatic substitution. evitachem.com The regioselectivity of this reaction is influenced by the electronic nature of the substituents already present on the ring. In cases where direct iodination is not selective, directed ortho-metalation followed by quenching with an iodine source can be an effective alternative.

Incorporation of Alkyl and Methyl Groups

The introduction of alkyl and methyl groups onto the pyridine ring can be achieved through several methods.

Direct Alkylation: While direct Friedel-Crafts type alkylations are generally not effective on the electron-deficient pyridine ring, radical alkylation methods, such as the Minisci reaction, can be used to introduce alkyl groups. nih.govyoutube.com However, these reactions can sometimes lead to mixtures of regioisomers. acs.org

Metal-Catalyzed Cross-Coupling: Cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, are powerful methods for introducing alkyl and other carbon-based substituents with high regioselectivity. nih.gov This typically involves the reaction of a halopyridine with an appropriate organometallic reagent.

From Acyclic Precursors: The desired alkyl and methyl groups can also be incorporated into the acyclic precursors before the final cyclization step to form the pyridine ring. orgsyn.org

Direct and Stepwise Synthetic Routes for Highly Substituted Pyridines

The construction of highly substituted pyridines like this compound can be approached through either direct, one-pot multicomponent reactions or more traditional, stepwise synthetic sequences. acs.org While multicomponent reactions offer the advantage of efficiency, stepwise syntheses often provide better control over regioselectivity, which is crucial for complex substitution patterns. nih.govnih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.orgethernet.edu.et The Suzuki-Miyaura coupling, in particular, has been widely used for the functionalization of pyridines. researchgate.netacs.orgnih.govnih.gov

This reaction typically involves the palladium-catalyzed coupling of a halopyridine with a boronic acid or ester. rsc.org The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups. The judicious choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivities, especially with sterically hindered or electronically deactivated substrates.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions for Pyridine Functionalization

| Halopyridine | Boronic Acid/Ester | Catalyst | Product | Reference |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | 2-Phenylpyridine | researchgate.net |

| 3-Chloropyridine | 4-Tolylboronic acid | Pd(OAc)₂/SPhos | 3-(4-Tolyl)pyridine | nih.gov |

| 4-Iodopyridine | Methylboronic acid | PdCl₂(dppf) | 4-Methylpyridine | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings, such as pyridines, particularly when activated by electron-withdrawing groups. In the context of synthesizing polyhalogenated pyridines, SNAr reactions are crucial for introducing various nucleophiles onto the pyridine core. The reactivity of halopyridines in SNAr reactions is highly dependent on the nature of the halogen, the position of the leaving group, and the presence of other substituents on the ring.

The general order of reactivity for halogens as leaving groups in SNAr reactions on pyridines is F > Cl > Br > I. The high electronegativity of fluorine strongly activates the aromatic ring towards nucleophilic attack, making fluoropyridines excellent substrates for SNAr. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine. nih.gov This enhanced reactivity allows for SNAr reactions on fluoropyridines to be conducted under milder conditions, which is advantageous when dealing with complex molecules bearing sensitive functional groups. nih.gov

In the synthesis of compounds like this compound, a fluorine atom at the C2 position can be displaced by a variety of nucleophiles. However, for the target molecule, the fluorine is retained, suggesting that other positions would be targeted for substitution or that the fluorine is introduced at a later stage. For analogous compounds where the C2 position is functionalized, SNAr on a 2-fluoropyridine precursor would be a key step.

The regioselectivity of SNAr on polyhalogenated pyridines can be complex. In molecules containing multiple halogen atoms, the position of substitution is influenced by the combined electronic effects of all substituents. For example, in the case of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, SNAr reactions with various nucleophiles occur selectively at the C4 position, displacing the fluorine atom. researchgate.net This highlights the nuanced interplay of electronic and steric factors in determining the outcome of these reactions.

Interactive Data Table: Representative SNAr Reactions on Fluoropyridines.

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

| 2-Fluoropyridine | NaOEt | EtOH, 25°C | 2-Ethoxypyridine | High |

| Pentafluoropyridine | 3-Hydroxybenzaldehyde | K2CO3, DMF | 4-(3-Formylphenoxy)-2,3,5,6-tetrafluoropyridine | ~95% |

| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | Morpholine | DMF, rt | 4-(Morpholin-4-yl)-5-bromo-2-chloro-3-iodopyridine | 85% |

| 2,4-Diazidopyrido[3,2-d]pyrimidine | Benzylamine | DMF, rt | 4-(Benzylamino)-2-azidopyrido[3,2-d]pyrimidine | 98% |

Halogenation and Halogen Exchange Strategies

The introduction of iodine onto the pyridine ring is a critical step in the synthesis of this compound. Direct iodination of pyridine is often challenging due to the electron-deficient nature of the ring. However, several strategies have been developed to achieve regioselective iodination.

One effective method is directed ortho-metalation (DoM), where a directing group on the pyridine ring guides deprotonation by a strong base (e.g., LDA) to the adjacent ortho position, followed by quenching with an iodine source like I2. nih.govnih.govrsc.orgnih.govresearchgate.net For a precursor to the target molecule, a substituent at C3 or C5 could direct iodination to the C4 position.

Another powerful technique is the "halogen dance" reaction, which involves the base-catalyzed migration of a halogen atom to a more thermodynamically stable position. chemrxiv.orgnih.govsnnu.edu.cnbaranlab.org This rearrangement can be used to install a halogen at a position that is not easily accessible by direct halogenation. For example, treatment of a 3-halopyridine with a strong base can lead to the formation of a 4-halopyridine intermediate, which can then be functionalized. rsc.orgacs.org

A radical-based direct C-H iodination protocol has also been developed for various nitrogen-containing heterocycles. rsc.org This method often employs reagents like K2S2O8 and NaI and can achieve C3 and C5 iodination of pyridones and pyridines. rsc.org The regioselectivity is influenced by the electronic nature of the substituents present on the ring. rsc.org

Halogen exchange, or the Finkelstein reaction, is another viable strategy, particularly for introducing iodine. researchgate.net This typically involves the reaction of a chloro- or bromopyridine with an iodide salt, often in the presence of a catalyst. The success of this reaction is enhanced by the presence of electron-withdrawing groups on the pyridine ring. researchgate.net

Interactive Data Table: Regioselective Iodination of Pyridine Derivatives.

| Substrate | Reagents | Conditions | Product(s) | Yield (%) |

| Quinoline | K2S2O8, NaI, MnSO4 | DCE, 130°C | 3-Iodoquinoline | - |

| 6-Methylquinoline | K2S2O8, NaI, MnSO4 | DCE, 130°C | 3-Iodo-6-methylquinoline | 62% |

| 8-Nitroquinoline | K2S2O8, NaI, MnSO4 | DCE, 130°C | 3-Iodo-8-nitroquinoline | 80% |

| 2-Phenylimidazo[1,2-a]pyridine | I2, TBHP | MeCN, 80°C | 3-Iodo-2-phenylimidazo[1,2-a]pyridine | 82% |

Cyclocondensation Reactions for Pyridine Ring Formation from Fluorinated Building Blocks

The construction of the pyridine ring itself from acyclic precursors, known as cyclocondensation, is a fundamental strategy in pyridine synthesis. When the target molecule contains fluorine, utilizing fluorinated building blocks in the cyclocondensation can be a highly efficient approach. This avoids potentially harsh fluorination steps on the pre-formed pyridine ring.

The Kröhnke pyridine synthesis, for example, involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.org By using fluorinated versions of these precursors, fluorinated pyridines can be prepared. Similarly, the Hantzsch dihydropyridine (B1217469) synthesis, followed by oxidation, can be adapted to produce fluorinated pyridines by employing fluorinated 1,3-dicarbonyl compounds, aldehydes, and an ammonia (B1221849) source.

A more direct approach involves the cyclocondensation of β-fluoroenones or β-fluoroenamines with 1,3-dicarbonyl compounds or their equivalents. For instance, the reaction of fluorinated enones with enamines can lead to the formation of polysubstituted pyridines. youtube.com The regiochemical outcome of these cyclizations is governed by the substitution pattern of the acyclic precursors.

An environmentally benign, one-pot, multi-component reaction has been developed for the regioselective synthesis of fluorinated 2-aminopyridines. rsc.org This method involves the reaction of 1,1-enediamines with benzaldehyde (B42025) derivatives and 1,3-dicarbonyl compounds, proceeding through Knoevenagel condensation, Michael addition, and subsequent cyclization. rsc.org

Biocatalytic Approaches to Pyridine Functionalization

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the functionalization of pyridine rings. Enzymes, such as halogenases and monooxygenases, can catalyze reactions with high regio- and stereoselectivity under mild conditions.

Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the electrophilic halogenation of electron-rich aromatic compounds. youtube.comnih.govacs.orgrsc.orgnih.govnih.gov While their natural substrates are typically electron-rich, enzyme engineering and directed evolution are expanding their substrate scope to include less activated and even electron-deficient heterocycles. rsc.orgnih.gov These enzymes use benign halide salts and molecular oxygen as a co-substrate, making them an environmentally attractive option. rsc.orgnih.gov Biocatalytic halogenation could be envisioned for the late-stage functionalization of a pyridine precursor that has been rendered sufficiently electron-rich by its substituents.

Other biocatalytic transformations, such as C-H amination and hydroxylation, are also being explored for pyridine functionalization. acs.orgresearchgate.net For example, cobalt-porphyrin-catalyzed intramolecular C-H amination allows for the synthesis of various N-heterocycles from aliphatic azides. researchgate.net While direct biocatalytic C-H functionalization of the pyridine ring is still an emerging field, it holds significant promise for the synthesis of complex pyridine derivatives.

Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogues

Achieving the correct regiochemistry is paramount in the synthesis of polysubstituted pyridines. As discussed in the previous sections, the choice of synthetic strategy, directing groups, and reaction conditions all play a crucial role in determining the position of functionalization. For instance, in the halogenation of substituted pyridines, the inherent electronic properties of the ring and the directing effects of existing substituents will dictate the position of the incoming halogen. rsc.orgchemrxiv.org

Stereoselectivity becomes important when synthesizing chiral analogues of the target compound. While this compound itself is achiral, analogues with chiral side chains or those exhibiting atropisomerism (axial chirality) require stereoselective synthetic methods. Atropisomerism can arise in sterically hindered biaryl systems, including arylpyridines, where rotation around the single bond connecting the two aromatic rings is restricted. researchgate.net The synthesis of such compounds often involves asymmetric cross-coupling reactions using chiral ligands. researchgate.net

The stereoselective synthesis of atropisomeric bipyridine N,N'-dioxides has been achieved through the oxidative coupling of chiral pyridine N-oxides. chemrxiv.orgresearchgate.net This demonstrates the potential for creating axially chiral pyridine derivatives. Furthermore, the asymmetric synthesis of chiral pyridines has been accomplished through the copper-catalyzed alkylation of β-substituted alkenyl pyridines using chiral diphosphine ligands. nih.gov

Optimization of Reaction Conditions and Yields for Substituted Pyridine Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any multi-step synthesis. For the synthesis of polysubstituted pyridines, key parameters that are often optimized include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are frequently used to form C-C bonds in the synthesis of arylpyridines, the choice of ligand can have a profound impact on the reaction's efficiency and selectivity. researchgate.net For example, in the coupling of 3,5-dibromo-2,4,6-trimethylpyridine (B189553) with arylboronic acids, a systematic screening of palladium sources, ligands, and bases was performed to maximize the yield of the desired diarylated product while minimizing side reactions like debromination.

The iodination of imidazo[1,2-a]pyridines provides another example of reaction optimization. organic-chemistry.orgalmacgroup.com In this case, various iodine sources, oxidants, solvents, and reaction times were screened to find the optimal conditions for the desired C3-iodination. organic-chemistry.orgalmacgroup.com

Interactive Data Table: Optimization of Iodination of 2-phenylimidazo[1,2-a]pyridine.

| Iodine Source | Oxidant | Solvent | Time (h) | Yield (%) |

| I2 | TBHP | MeCN | 12 | 82 |

| I2 | H2O2 | MeCN | 12 | 56 |

| NIS | - | MeCN | 12 | 75 |

| I2 | TBHP | DCM | 12 | 68 |

| I2 | TBHP | MeCN | 6 | 71 |

Continuous Flow Synthesis Techniques for Fluoropyridines

Continuous flow chemistry, often utilizing microreactors, has emerged as a powerful technology for chemical synthesis, offering several advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous reagents, and the potential for automated, multi-step synthesis. nih.govorganic-chemistry.orgresearchgate.netresearchgate.netbeilstein-journals.org

The synthesis of fluorinated compounds, which can involve highly reactive and hazardous fluorinating agents, is particularly well-suited for continuous flow technology. nih.govresearchgate.net For example, the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis have been successfully performed in a continuous flow microwave reactor, allowing for the rapid and efficient production of pyridines. nih.govresearchgate.net

Continuous flow systems have also been employed for the N-oxidation of pyridine derivatives using a packed-bed microreactor with a TS-1/H2O2 catalytic system. organic-chemistry.org This method provides a safer and more efficient alternative to batch reactions, with the catalyst remaining active for extended periods of continuous operation. organic-chemistry.org Furthermore, flow chemistry has been shown to be advantageous in controlling the regioselectivity of reactions involving unstable intermediates, such as in the lithiation and subsequent functionalization of dihalopyridines, where precise temperature and residence time control can prevent decomposition and side reactions. rsc.org

Structure Property Relationships and Reactivity Profiles of 3 Ethyl 2 Fluoro 4 Iodo 5 Methylpyridine Derivatives

Influence of Halogen Atom Position and Identity on Electronic Distribution

The electronic landscape of the pyridine (B92270) ring in 3-Ethyl-2-fluoro-4-iodo-5-methylpyridine is significantly modulated by the presence and position of its halogen substituents. The nitrogen atom inherently makes the pyridine ring electron-deficient, particularly at the C2, C4, and C6 positions. imperial.ac.uk The substituents profoundly amplify this effect.

The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect significantly lowers the electron density at the ortho (C2) position. While fluorine can also exert a positive mesomeric effect (+M) through its lone pairs, its inductive effect is generally dominant in aryl systems.

Conversely, the iodine atom at the C4 position has a weaker inductive effect but is highly polarizable. Its presence at an already electron-deficient position further influences the ring's susceptibility to nucleophilic attack. The dual nature of halogens—inductive withdrawal and mesomeric donation—creates a complex electronic profile. quora.com The net effect is a deactivation of the ring towards electrophilic substitution and activation towards nucleophilic aromatic substitution (SNAr), especially at the halogen-bearing carbons.

Interactive Data Table: Comparison of Halogen Substituent Effects

| Halogen | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | van der Waals Radius (Å) | Polarizability (ų) |

| Fluorine | C2 | Strong | Weak | 1.47 | 0.56 |

| Iodine | C4 | Weak | Moderate | 1.98 | 5.35 |

These electronic perturbations are critical in determining the molecule's interaction with biological targets and its reactivity in synthetic transformations. For instance, the significant difference in electronic density across the ring can dictate the stability of halogen-bonding interactions and the regioselectivity of further functionalization. acs.org

Impact of Ethyl and Methyl Substituents on Pyridine Ring Conformation and Reactivity

Sterically, the presence of substituents adjacent to every available position on the ring (except C6) creates significant steric hindrance. The ethyl group at C3 and the methyl group at C5 can influence the conformation of the molecule and sterically shield adjacent positions from attack. This steric crowding is a key factor in directing the regioselectivity of reactions, potentially preventing reactions at certain sites or favoring pathways that minimize steric clash. nih.govmdpi.com For example, the bulky substituents at the 2, 3, 4, and 5 positions make the C6 position the most sterically accessible site for C-H functionalization.

Interactive Data Table: Properties of Alkyl Substituents

| Substituent | Position | Electronic Effect | Taft Steric Parameter (Es) |

| Methyl | C5 | +I, Hyperconjugation | 0.00 |

| Ethyl | C3 | +I, Hyperconjugation | -0.07 |

The interplay between the steric bulk of the alkyl groups and the electronic pull of the halogens dictates the molecule's preferred geometry and its ability to interact with other molecules, such as catalysts or enzyme active sites. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in Related Pyridine Series (Methodological Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. tandfonline.com For complex pyridine derivatives, QSAR provides a framework for predicting biological efficacy and guiding the design of new analogues without exhaustive synthesis and testing. nih.govresearchgate.net

The general methodology for a QSAR study involves several key steps:

Data Set Selection : A series of structurally related pyridine compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for external validation. tandfonline.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can be categorized as constitutional, topological, geometric, electrostatic, or quantum-chemical descriptors. researchgate.netresearchgate.net

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable). tandfonline.com

Model Validation : The robustness and predictive power of the QSAR model are rigorously assessed. Internal validation techniques (e.g., leave-one-out cross-validation, Q²) and external validation using the test set (predictive R²) are employed to ensure the model is not overfitted and can accurately predict the activity of new compounds.

For pyridine series, relevant descriptors often include LogP (lipophilicity), molar refractivity (steric bulk), dipole moment, and quantum chemical parameters like HOMO/LUMO energies, which reflect the electronic characteristics discussed previously. google.com

Interactive Data Table: Hypothetical QSAR Data for Pyridine Derivatives

| Compound | LogP | Molar Refractivity | LUMO Energy (eV) | Observed Activity (log 1/IC₅₀) |

| Derivative 1 | 2.5 | 65.2 | -1.2 | 5.4 |

| Derivative 2 | 3.1 | 70.5 | -1.5 | 6.1 |

| Derivative 3 | 2.8 | 68.1 | -1.3 | 5.8 |

| Derivative 4 | 3.5 | 75.3 | -1.8 | 6.7 |

Reaction Mechanisms of Functional Group Interconversions on the Pyridine Scaffold

The diverse functional groups on this compound allow for a wide range of chemical transformations. The reactivity is largely governed by the electron-deficient nature of the pyridine ring, which favors nucleophilic substitution over electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) : The positions bearing halogen atoms (C2 and C4) are highly activated for SNAr reactions. uci.edu The mechanism involves a two-step addition-elimination process. A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com Aromaticity is restored in the second step when the leaving group is expelled. youtube.com The iodine at C4 is an excellent leaving group, making this position particularly susceptible to substitution by various nucleophiles (e.g., amines, alkoxides, thiols). While fluoride (B91410) is typically a poor leaving group, its position at C2 on the electron-deficient pyridine ring makes its displacement via SNAr feasible under certain conditions. youtube.comnih.gov

Transition Metal-Catalyzed Cross-Coupling : The carbon-iodine bond at the C4 position is an ideal handle for transition metal-catalyzed cross-coupling reactions. rsc.org Reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Stille (with organostannanes), and Buchwald-Hartwig (with amines or alcohols) can be employed to form new carbon-carbon and carbon-heteroatom bonds. longdom.orgnih.gov These reactions typically proceed through a catalytic cycle involving three main steps:

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0)) inserts into the C-I bond.

Transmetalation : The organic group from the coupling partner is transferred to the metal center.

Reductive Elimination : The two coupled organic fragments are eliminated from the metal center, forming the final product and regenerating the catalyst. nih.gov

Other functional group interconversions could involve modifications of the alkyl side chains or C-H activation at the unsubstituted C6 position, although the latter often requires specific directing groups or catalytic systems. ub.eduvanderbilt.eduucd.ie

Strategic Modifications for Modulating Reactivity and Selectivity

Strategic modification of the this compound scaffold is essential for fine-tuning its properties and directing its reactivity towards a desired outcome. Several strategies can be employed to modulate reactivity and achieve high selectivity. digitellinc.com

Leveraging Existing Functional Groups : The iodo group at C4 is the most versatile site for modification via cross-coupling reactions, allowing for the introduction of a vast array of substituents. rsc.orgresearchgate.net This allows for systematic exploration of the structure-activity relationship by varying the group at this position while keeping the rest of the scaffold constant.

Catalyst and Ligand Control : In transition metal-catalyzed reactions, the choice of catalyst, ligands, and reaction conditions can override the inherent reactivity patterns of the substrate. acs.org For instance, specific ligand designs can enable challenging C-H functionalization at the sterically accessible but electronically less-activated C6 position. This provides a route to derivatives that are not accessible through classical substitution reactions.

Directed Metalation : While the current molecule lacks a strong directing group, introducing one (e.g., at the C6 position or by modifying the ethyl group) could enable highly regioselective ortho-metalation, followed by quenching with an electrophile. This strategy offers precise control over the site of new bond formation. researchgate.net

Dearomatization Strategies : A modern approach to functionalizing pyridines at otherwise inaccessible positions (like C3 or C5) involves temporary dearomatization. researchgate.netnih.govbohrium.com The pyridine is first converted into a more reactive, non-aromatic intermediate (e.g., a dihydropyridine), which can then undergo selective functionalization. Subsequent re-aromatization restores the pyridine ring, yielding the meta-substituted product. researchgate.netnih.govbohrium.com While the C3 and C5 positions are already substituted in the target molecule, this strategy is a powerful tool for modifying related pyridine scaffolds.

By employing these strategies, chemists can rationally design and synthesize derivatives of this compound with tailored electronic, steric, and pharmacological properties.

Role of 3 Ethyl 2 Fluoro 4 Iodo 5 Methylpyridine and Its Analogues As Building Blocks in Advanced Organic Synthesis

Applications in the Construction of Complex Heterocyclic Systems

Substituted pyridines are foundational starting materials for the synthesis of more complex, often polycyclic, heterocyclic systems. The strategic placement of reactive groups on the pyridine (B92270) ring allows for sequential reactions to build fused ring structures with significant biological or material relevance.

For instance, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, a class of fused pyridine ring systems, demonstrates this principle. The process can begin with a highly substituted pyridine derivative, which undergoes a series of reactions to construct adjacent thiophene and then pyrimidine rings. acs.orgresearchgate.net A common synthetic strategy involves starting with an aminothienopyridine ester. This precursor, which contains a pyridine ring fused to a thiophene, is then treated with various reagents to build the third, pyrimidine portion of the molecule. researchgate.net The reaction of an amino ester with phenylisothiocyanate, for example, yields a thiourea derivative, which can then be cyclized under different conditions to form various pyridothienopyrimidine derivatives. acs.orgresearchgate.net This modular approach, starting from a functionalized pyridine core, is a powerful method for accessing complex heterocyclic scaffolds.

Table 1: Examples of Complex Heterocyclic Systems Derived from Pyridine Precursors

| Precursor Type | Resulting Heterocyclic System | Synthetic Strategy |

|---|---|---|

| Substituted aminothienopyridine | Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines | Cyclization of thiourea derivatives |

| Aminoquinazolines | Thiazolo[4,5-g]quinazolines | Intramolecular C-S bond formation |

This table illustrates synthetic pathways to complex heterocycles starting from pyridine analogues and related nitrogen-containing rings.

Precursors for Polycyclic Aromatic Compounds and Fused Ring Systems

The halogen substituents on compounds like 3-Ethyl-2-fluoro-4-iodo-5-methylpyridine make them ideal precursors for the synthesis of polycyclic aromatic compounds (PACs) and fused ring systems. The carbon-iodine bond is particularly useful as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are cornerstone methods for forming new carbon-carbon bonds, allowing for the annulation of additional aromatic or heteroaromatic rings onto the initial pyridine scaffold.

Modern synthetic methods for creating PACs heavily rely on such catalytic processes. researchgate.net For example, palladium-catalyzed [3+3] annulation has been developed to synthesize polycyclic aromatic hydrocarbons from two smaller aromatic fragments, such as a dibromonaphthalene and a boronic ester of another aromatic system. rsc.org Similarly, a molecule like this compound could, in principle, undergo sequential cross-coupling reactions at the iodo-substituted position to build larger, more complex fused systems. researchgate.net The synthesis of thiazole-fused quinazolinones, for example, can be achieved via an intramolecular C-S bond formation reaction catalyzed by a palladium/copper system. mdpi.com These strategies highlight how halogenated pyridine building blocks can be elaborated into intricate polycyclic structures. researchgate.netmdpi.com

Development of Novel Molecular Scaffolds for Chemical Libraries

In drug discovery, certain molecular frameworks, known as "privileged scaffolds," appear frequently in biologically active compounds. The pyridine scaffold is one such privileged structure, valued for its ability to form key interactions with biological targets. nih.gov Highly functionalized pyridines serve as excellent starting points for generating chemical libraries—large collections of related but structurally diverse compounds—for high-throughput screening.

The synthesis of piperidine and octahydropyrano[3,4-c]pyridine scaffolds, for instance, provides core structures that can be further diversified to create libraries of drug-like molecules. mdpi.com Similarly, the development of anticancer agents based on a tetrahydropyrido[4,3-d]pyrimidine-2,4-dione scaffold illustrates how a core pyridine-containing structure can be systematically modified to optimize biological activity. acs.org By altering the substituents on this core scaffold, researchers were able to produce compounds over 100 times more potent than the initial lead compound, ONC201. acs.org The diverse functional groups on this compound (an ethyl group for hydrophobic interactions, a fluorine atom as a bioisostere for hydrogen or to modulate pKa, and an iodine atom for coupling reactions) make it and its analogues exceptionally well-suited for generating such libraries, enabling the exploration of vast chemical space to identify new therapeutic agents.

Intermediates in the Synthesis of Agrochemicals and Functional Materials

Fluorinated and chlorinated derivatives of methylpyridine are crucial intermediates in the production of modern, fourth-generation agrochemicals. These pesticides are characterized by high efficacy, low toxicity, and improved environmental compatibility.

The pyridine industrial chain often starts with simple pyridine or picoline (methylpyridine), which are then subjected to halogenation and other modifications to produce valuable intermediates. For example, 3-methylpyridine can be chlorinated and then fluorinated to produce intermediates for herbicides like flazasulfuron. A key intermediate, 2-chloro-5-(chloromethyl)pyridine (CCMP), is derived from 3-methylpyridine and is a direct precursor to widely used neonicotinoid insecticides such as imidacloprid and acetamiprid. Further fluorination of CCMP derivatives leads to precursors for another range of important pesticides.

Trifluoromethylpyridine (TFMP) derivatives are particularly important. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is a key intermediate for the synthesis of the herbicide fluazifop-butyl. acs.org The synthesis of these vital agrochemical intermediates often involves chlorine/fluorine exchange reactions on a trichloromethylpyridine precursor. researchgate.net The presence of fluoro and alkyl groups on this compound places it squarely within this class of valuable agrochemical building blocks.

Table 2: Pyridine-Derived Agrochemicals and Key Intermediates

| Agrochemical | Class | Key Pyridine Intermediate |

|---|---|---|

| Imidacloprid | Insecticide | 2-chloro-5-(chloromethyl)pyridine (CCMP) |

| Acetamiprid | Insecticide | 2-chloro-5-(chloromethyl)pyridine (CCMP) |

| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) |

| Picoxystrobin | Fungicide | 2-hydroxy-6-trifluoromethyl pyridine (HTF) |

This table showcases prominent agrochemicals that are synthesized using intermediates derived from the methylpyridine chemical family.

Intermediates in the Synthesis of Pharmaceutical Compounds and Precursors

The pyridine nucleus is a cornerstone of medicinal chemistry, found in a vast number of therapeutic agents. Its ability to act as a hydrogen bond acceptor and its solubility-enhancing properties make it a favored scaffold in drug design. unimi.it Halogenated pyridine derivatives, such as 2-Fluoro-3-iodo-5-methylpyridine, are recognized as versatile intermediates for the synthesis of bioactive molecules and novel pharmaceuticals. nih.gov

The unique electronic properties imparted by halogen substituents enhance the reactivity of the pyridine ring, making these compounds essential building blocks. The fluorine atom can improve metabolic stability and binding affinity, while the iodine atom provides a reactive site for introducing further complexity via cross-coupling reactions. These features facilitate the synthesis of complex organic compounds that are crucial in the discovery and development of new drugs targeting a wide range of diseases. nih.gov The pyridine scaffold itself is a key component in drugs designed to combat multidrug-resistant pathogens, highlighting its ongoing importance in addressing critical health challenges. unimi.it

Catalytic Applications of Derived Pyridine Ligands in Organometallic Chemistry

Pyridine and its derivatives are fundamental ligands in organometallic chemistry and catalysis. The nitrogen atom's lone pair of electrons readily coordinates to transition metals, forming stable complexes that can catalyze a wide variety of chemical transformations. researchgate.net The substituents on the pyridine ring play a crucial role in tuning the catalyst's properties. By altering the electronic and steric environment around the metal center, these substituents can significantly influence the catalyst's activity, selectivity, and stability. nih.gov

For example, functionalized pyridine ligands are used to create palladium(II) complexes that are effective catalysts for cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. nih.gov Ruthenium(II) complexes incorporating substituted pyridine-quinoline based ligands have been synthesized and studied for their potential as anticancer agents and for their catalytic activity in transfer hydrogenation reactions. mdpi.comnih.gov Furthermore, iron complexes with pincer-type pyridine(diimine) ligands have been developed for reactions involving the activation of small molecules. acs.org A compound like this compound could be used to synthesize a highly tailored ligand, where the ethyl and methyl groups provide steric bulk, and the fluoro and iodo groups modulate the electronic properties of the pyridine nitrogen, thereby influencing the performance of the resulting organometallic catalyst. nih.govacs.org

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 3-Ethyl-2-fluoro-4-iodo-5-methylpyridine, and how is regioselectivity controlled during halogenation?

- Methodological Answer : Synthesis typically involves sequential halogenation and alkylation. For iodine introduction, directed ortho-metalation followed by iodination is effective, leveraging fluorine's electron-withdrawing nature to direct substitutions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aromatic groups. Regioselectivity is ensured by optimizing reaction conditions (temperature, catalyst choice) and using protecting groups for sensitive positions .

Q. Which analytical techniques reliably confirm the substitution pattern and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Single-crystal X-ray diffraction (as used for fluorinated pyridines in crystallographic studies) provides definitive proof of substituent positions .

- Spectroscopic Analysis : High-resolution NMR (¹⁹F and ¹H coupling patterns) and mass spectrometry (HRMS) validate molecular weight and fragmentation patterns.

- Purity Assessment : Combine reverse-phase HPLC (UV detection at 254 nm for halogenated aromatics) with elemental analysis .

Advanced Research Questions

Q. How do the electronic and steric effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Fluorine's strong electron-withdrawing nature activates the pyridine ring for nucleophilic attack at adjacent positions, while iodine acts as a directing group. DFT studies (B3LYP/6-31G* basis sets) predict charge distribution, showing fluorine increases electrophilicity at C2 by 15-20% compared to unsubstituted pyridines .

- Steric Effects : Ethyl and methyl groups reduce catalytic turnover in bulky palladium complexes by 30-40%. Optimize catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) to mitigate steric hindrance .

Q. What structure-activity relationship (SAR) insights exist for this compound as a CYP enzyme inhibitor?

- Methodological Answer :

- CYP1B1 Inhibition : In estrane-pyridine derivatives, halogen placement at C2 and C4 enhances inhibition (e.g., 2-(pyridin-3-yl)estradiol, IC₅₀ = 0.011 μM). Iodine contributes to hydrophobic interactions in the enzyme's binding pocket .

- Experimental Validation : Use ethoxyresorufin-O-deethylase (EROD) assays with recombinant CYP1B1. Compare activity to α-naphthoflavone (IC₅₀ = 0.083 μM), noting a 7.5-fold potency increase. Molecular docking (AutoDock Vina) predicts binding modes, emphasizing halogen-π interactions .

Q. What computational approaches predict the environmental persistence and toxicity of this compound?

- Methodological Answer :

- QSAR Modeling : Calculate logP (predicted 3.8 ± 0.2) and biodegradation probability (<0.3 via EPI Suite) to assess persistence.

- Molecular Dynamics : Simulate soil mobility, showing iodine's polarizability increases adsorption to organic matter by 2-3 orders of magnitude .

- Ecotoxicity Testing : Prioritize aquatic models (e.g., Daphnia magna LC₅₀ assays) due to predicted bioaccumulation (BCF > 500) .

Key Data from Evidence

- Enzyme Inhibition : Fluorine and iodine substituents improve CYP1B1 inhibition by enhancing hydrophobic interactions and electron withdrawal .

- DFT Insights : Pyridine rings with halogens participate in donor-acceptor interactions, critical for corrosion inhibition and catalytic applications .

- Structural Analysis : Crystallographic data (e.g., C–C bond lengths = 0.002 Å precision) validate substitution patterns in related fluoropyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.